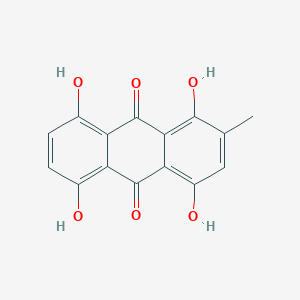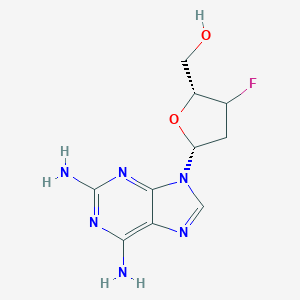
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a synthetic analog of adenosine that has been extensively studied for its potential therapeutic applications. Adenosine is a naturally occurring nucleoside that plays a critical role in cellular metabolism and signaling. The synthetic analog, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have unique properties that make it a promising candidate for a variety of scientific research applications.
Wirkmechanismus
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is involved in various cellular processes. Activation of the adenosine receptor by adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' leads to the activation of various signaling pathways that result in the observed biological effects.
Biochemische Und Physiologische Effekte
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have various biochemical and physiological effects. These include the inhibition of cell growth, induction of apoptosis, modulation of neurotransmitter release, and regulation of blood flow. These effects are mediated through the activation of the adenosine receptor and subsequent activation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has several advantages for use in lab experiments. These include its high potency, specificity, and selectivity for the adenosine receptor. However, its limitations include its relatively high cost, the need for specialized equipment and reagents for its synthesis, and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-'. These include the development of new synthetic methods for its production, the identification of new therapeutic applications, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential side effects. Overall, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a promising candidate for a variety of scientific research applications and warrants further investigation.
Synthesemethoden
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis usually starts with the conversion of ribose to an intermediate that can be further modified to produce the final product. The final step involves the addition of a fluorine atom to the ribose ring to produce the 3'-fluoro-derivative of adenosine.
Wissenschaftliche Forschungsanwendungen
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, it has been studied for its potential use in the treatment of heart disease.
Eigenschaften
CAS-Nummer |
114753-53-6 |
|---|---|
Produktname |
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro- |
Molekularformel |
C10H13FN6O2 |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
VWQYIIIPRYCMSY-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
Synonyme |
3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside 3'-fluoro-2-amino-2',3'-dideoxyadenosine FddDAPR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



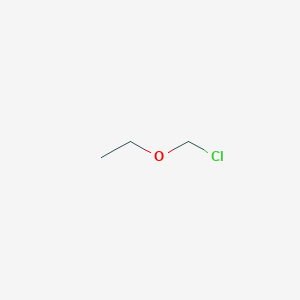
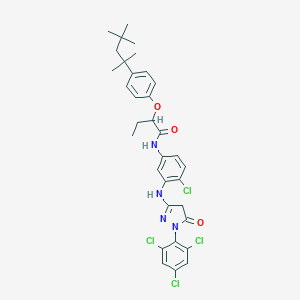
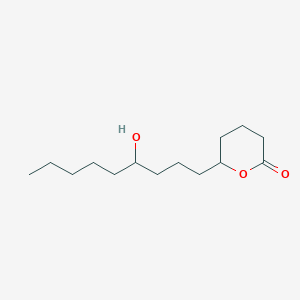
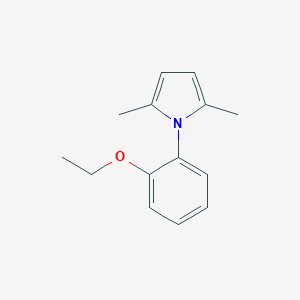
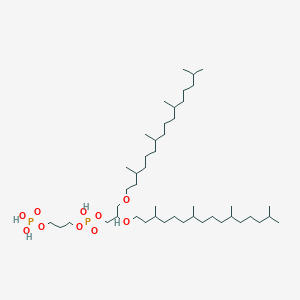
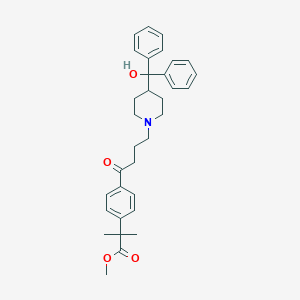
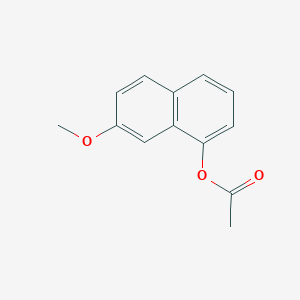
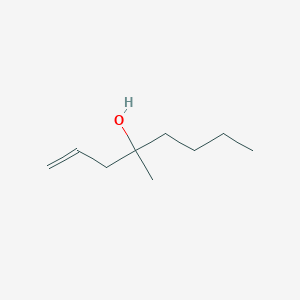
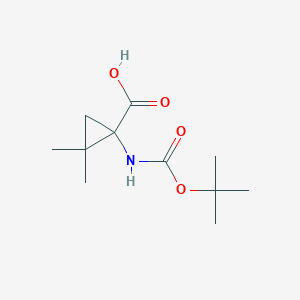
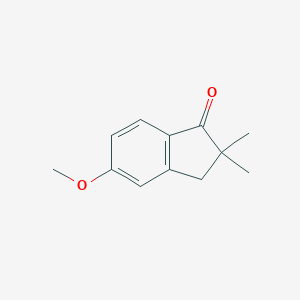
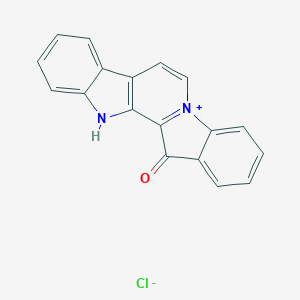
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
